3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one
Description
Structure and Significance 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one is a synthetic quinolin-2-one derivative characterized by a furan-substituted aminomethyl group at position 3 and a methoxy group at position 6 of the quinoline core. Quinolin-2-one scaffolds are pharmacologically significant due to their structural similarity to natural alkaloids and their versatility in drug discovery, particularly in antiviral and anticancer research .
The molecular weight is inferred to be ~297 g/mol (based on its 6-methyl analog, 269 g/mol, with substitution of methyl to methoxy adding ~28 g/mol) .
Properties
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-13-4-5-15-11(8-13)7-12(16(19)18-15)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSNHCORPKSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one typically involves multi-step organic reactionsThe methoxy group is usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan-2-ylmethyl group and the quinoline core play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related quinolin-2-one derivatives:
Key Findings
Substituent Effects on Bioactivity: The 6-methoxy group in the target compound may enhance metabolic stability compared to the 6-methyl analog (S5) due to reduced oxidative metabolism .
Biological Activity: The 6-methyl analog (S5) demonstrated moderate HIV-1 capsid inhibition, suggesting that the methoxy variant warrants evaluation in antiviral assays .
Crystallographic and Computational Insights: While crystallographic data for the target compound are absent, related quinolin-2-one derivatives (e.g., and ) exhibit planar quinoline cores stabilized by intramolecular hydrogen bonds, a feature critical for target binding .
Biological Activity
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.
Case Study: Cytotoxicity in Breast Cancer Cells
In a study assessing the cytotoxicity of this compound against MCF-7 and MDA-MB-468 breast cancer cell lines, it was found that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 5.46 |
| This compound | MDA-MB-468 | 4.92 |
These results indicate that the compound exhibits strong antiproliferative activity, making it a candidate for further development in cancer therapeutics .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Key Kinases : The compound has shown to inhibit FLT3 kinase activity with an IC50 of approximately 7.89 nM, suggesting its role as a targeted therapy for cancers expressing this receptor .
- Induction of Apoptosis : In addition to inhibiting proliferation, the compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity in treated cells compared to controls .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and promoting cell death .
Research Findings
A comprehensive review of literature reveals various studies that corroborate the biological activity of this compound:
Antiproliferative Studies
Multiple studies have evaluated the antiproliferative effects across different cell lines, demonstrating consistent results:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one?
- Methodological Answer : The synthesis typically involves a multi-step process, including reductive amination or nucleophilic substitution to introduce the furan-2-ylmethylamino moiety. For example, describes a similar compound synthesized via a general method yielding 72% purity. Key parameters include solvent choice (e.g., DMSO for solubility), reaction time (e.g., 12–24 hours), and temperature control (e.g., RT to 130°C). Post-synthetic purification via column chromatography or recrystallization is critical, as impurities like unreacted starting materials or byproducts (e.g., dimerization products) can affect downstream applications .
Q. How can structural characterization of this compound be reliably performed?
- Methodological Answer : Combine spectroscopic and spectrometric techniques:
- 1H-NMR : Analyze proton environments (e.g., furan protons at δ 6.21–6.32 ppm, methoxy groups at δ 3.61–3.71 ppm) to confirm substituent positions .
- Mass Spectrometry (APCI+) : Verify molecular weight (e.g., observed m/z 269 [M+H+] in ) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1660 cm⁻¹ for quinolin-2-one) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsion angles. For example, highlights the use of hydrogen bonding (N–H⋯S) and planar core structures to validate molecular geometry. Ensure data completeness (θmax > 25°) and refine using Olex2 or similar tools to resolve disorder in flexible substituents (e.g., the furan-2-ylmethyl group) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer :
- Bioactivity Profiling : Use fluorescence-based assays (e.g., BACE1 inhibition in ) with substrate-enzyme kinetic measurements. Optimize DMSO concentration (<1% to avoid solvent interference) .
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare IC50 values. demonstrates this approach for sphingosine kinase inhibitors, highlighting the importance of hybrid quinolin-2-one-pyrimidine scaffolds .
Q. How can contradictory analytical data (e.g., purity vs. bioactivity) be resolved?
- Methodological Answer :
- HPLC-MS Purity Analysis : Confirm compound integrity (e.g., detect degradation products or tautomers). emphasizes limiting total impurities to <0.4% for reliable bioassays .
- Dose-Response Curves : Corrogate purity with bioactivity; low activity despite high purity may indicate off-target effects or poor membrane permeability .
Specialized Methodological Questions
Q. What computational tools are suitable for predicting the binding pose of this compound in target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., HIV-1 capsid proteins as in ). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess stability of hydrogen bonds (e.g., furan O⋯protein backbone interactions) .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodological Answer :
- LC-HRMS : Monitor reaction mixtures in real-time to detect intermediates (e.g., m/z shifts corresponding to oxidation or hydrolysis).
- Tandem MS/MS : Fragment ions can distinguish regioisomers (e.g., methoxy vs. hydroxyquinoline derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
